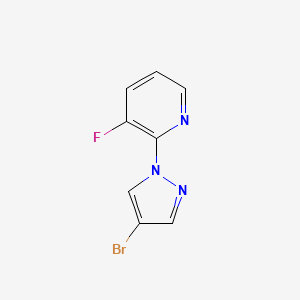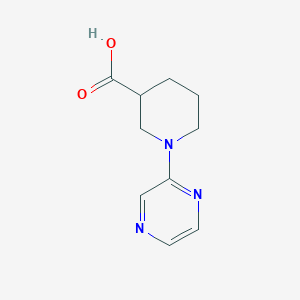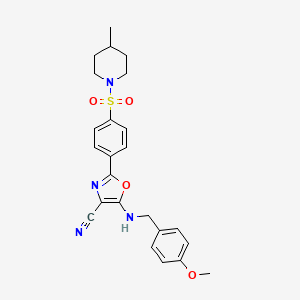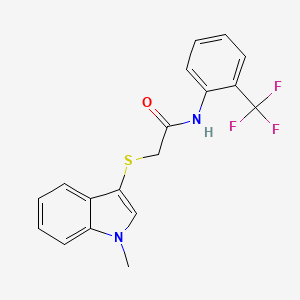
2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of indole, a heterocyclic compound . The structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 1-methyl-1H-indol-3-yl group, a trifluoromethylphenyl group, and an acetamide group . The structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Applications De Recherche Scientifique
Synthesis and Antioxidant Properties
A study focused on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity through ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The findings reveal that most compounds exhibited considerable antioxidant activity, with specific compounds showing remarkable activity at low concentrations due to the attachment of halogens at strategic positions in the phenyl ring, indicating their potential as new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).
Anti-Inflammatory Drug Design
Research into the design and synthesis of an indole acetamide derivative aimed at anti-inflammatory applications was conducted, involving molecular docking analysis targeting cyclooxygenase COX-1 and 2 domains. This study highlighted the compound's potential as an anti-inflammatory agent, further supported by geometrical optimization and interaction energy studies that confirmed its stability and efficacy (F. H. Al-Ostoot et al., 2020).
Novel Antimicrobial and Antioxidant Agents
The synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties was explored for their antimicrobial and antioxidant properties. These compounds were synthesized with good yield and demonstrated potent antimicrobial activity against various bacteria and fungi, as well as very good antioxidant activity, showing their potential as antimicrobial and antioxidant agents (Basavaraj S Naraboli & J. S. Biradar, 2017).
Anticancer Activity Evaluation
A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against A549 human lung adenocarcinoma cells. The research identified compounds with high selectivity and potential for anticancer applications, emphasizing the importance of structural features in enhancing therapeutic efficacy (A. Evren et al., 2019).
Versatile Syntheses for Heterocyclic Compounds
Utilizing thioureido-acetamides, a range of heterocyclic compounds was synthesized through one-pot cascade reactions. This method demonstrated excellent atom economy and versatility, producing various compounds efficiently, which could have implications in pharmaceutical and material science research (J. Schmeyers & G. Kaupp, 2002).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further development of tubulin polymerization inhibitors . Additionally, the structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect, thus methyl-, methoxy-, chlorine or nitrogen atom was subsequently introduced to indole ring in this research .
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNRKQKWIQJLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2724878.png)
![3-(3-chlorophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2724880.png)
![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)
![4-(3-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)
![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)
![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)
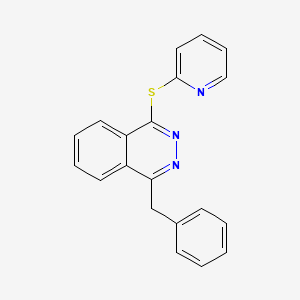
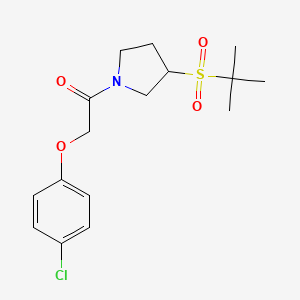
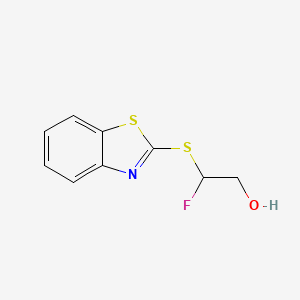
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)
